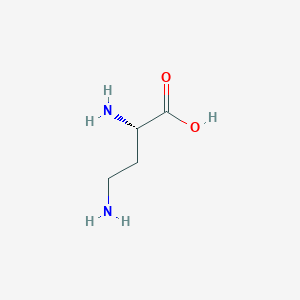

L-2,4-diaminobutyric acid

Vue d'ensemble

Description

L’acide L-2,4-diaminobutyrique est un acide aminé non protéinogène de formule chimique

C4H10N2O2

. Il est structurellement similaire à l’acide gamma-aminobutyrique mais contient un groupe amino supplémentaire. Ce composé est connu pour son rôle d’inhibiteur faible de la gamma-aminobutyrate transaminase et a été étudié pour ses propriétés antitumorales potentielles .Mécanisme D'action

Le mécanisme par lequel l’acide L-2,4-diaminobutyrique exerce ses effets implique son interaction avec la gamma-aminobutyrate transaminase. En inhibant cette enzyme, il perturbe la voie métabolique de l’acide gamma-aminobutyrique, conduisant à une accumulation de l’acide gamma-aminobutyrique. Cette accumulation peut induire une lyse osmotique dans les cellules tumorales, contribuant à son activité antitumorale .

Analyse Biochimique

Biochemical Properties

L-2,4-diaminobutyric acid is known to inhibit GABA transaminase, an enzyme that converts GABA back to glutamate . This inhibition prevents the conversion, thereby elevating GABA levels . Additionally, it has been found to activate L-leucine and L-threonine, which are constituent amino acids of polymyxin E .

Cellular Effects

In cellular contexts, this compound has been observed to have cytolytic effects on human glioma cell lines and normal human fibroblasts . The concentrations of this compound necessary to reduce the cell count to 50% of control following a 24-hour incubation at 37°C were 12.5 mM for the human fibroblasts and 20 mM for the glioma cell line .

Molecular Mechanism

The molecular mechanism of this compound primarily involves its action as an inhibitor of GABA transaminase . By inhibiting this enzyme, this compound prevents the conversion of GABA back to glutamate, leading to an increase in GABA levels . This can influence various cellular and molecular processes, including neurotransmission.

Temporal Effects in Laboratory Settings

The effects of this compound have been studied over time in laboratory settings. For instance, it has been observed that tumor cells are irreversibly and totally damaged by incubation with 10 mM this compound for 24 hours at 37°C .

Dosage Effects in Animal Models

While specific studies on the dosage effects of this compound in animal models are limited, it has been reported that treatment with this compound results in a 43.4% reduction of tumor growth .

Metabolic Pathways

This compound is a substrate of diaminobutyrate-pyruvate transaminase (EC 2.6.1.46), an enzyme involved in an alternative polyamine biosynthesis pathway in bacteria .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

L’acide L-2,4-diaminobutyrique peut être synthétisé par plusieurs méthodes. Une approche courante implique la réaction du diéthyl acétamidomalonate avec l’éthylènediamine, suivie d’une hydrolyse et d’une décarboxylation. Les conditions réactionnelles incluent généralement :

Réaction avec l’éthylènediamine : Le diéthyl acétamidomalonate est mis à réagir avec l’éthylènediamine en présence d’une base telle que l’éthylate de sodium.

Hydrolyse : Le produit intermédiaire est ensuite hydrolysé à l’aide d’acide chlorhydrique.

Décarboxylation : La dernière étape implique une décarboxylation en conditions acides pour produire de l’acide L-2,4-diaminobutyrique.

Méthodes de production industrielle

La production industrielle de l’acide L-2,4-diaminobutyrique implique souvent une fermentation microbienne. Des souches spécifiques de bactéries, telles que Corynebacterium glutamicum, sont modifiées génétiquement pour surproduire ce composé. Le processus de fermentation est optimisé pour le rendement et la pureté, impliquant un contrôle du pH, de la température et de l’apport en nutriments.

Analyse Des Réactions Chimiques

Types de réactions

L’acide L-2,4-diaminobutyrique subit diverses réactions chimiques, notamment :

Oxydation : Il peut être oxydé pour former les imines ou les dérivés oxo correspondants.

Réduction : Les réactions de réduction peuvent le convertir en amines plus simples.

Substitution : Les groupes amino peuvent participer à des réactions de substitution, formant des dérivés avec différents groupes fonctionnels.

Réactifs et conditions courantes

Oxydation : Des réactifs tels que le permanganate de potassium ou le peroxyde d’hydrogène sont utilisés en conditions acides ou basiques.

Réduction : Hydrogénation catalytique à l’aide de palladium sur carbone ou d’hydrure de lithium et d’aluminium.

Substitution : Des réactifs comme les chlorures d’acyle ou les chlorures de sulfonyle en présence d’une base.

Principaux produits

Oxydation : Imines ou dérivés oxo.

Réduction : Amines plus simples.

Substitution : Dérivés acylés ou sulfonylés.

Applications de la recherche scientifique

L’acide L-2,4-diaminobutyrique a diverses applications dans la recherche scientifique :

Chimie : Utilisé comme élément constitutif dans la synthèse de molécules complexes et de polymères.

Biologie : Étudié pour son rôle dans les voies métaboliques et comme inhibiteur potentiel de la gamma-aminobutyrate transaminase.

Médecine : En cours d’investigation pour ses propriétés antitumorales et ses applications thérapeutiques potentielles.

Industrie : Utilisé dans la production de polymères biodégradables et comme précurseur pour diverses synthèses chimiques.

Applications De Recherche Scientifique

L-2,4-Diaminobutyric acid has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex molecules and polymers.

Biology: Studied for its role in metabolic pathways and as a potential inhibitor of gamma-aminobutyric acid transaminase.

Medicine: Investigated for its antitumor properties and potential therapeutic applications.

Industry: Utilized in the production of biodegradable polymers and as a precursor for various chemical syntheses.

Comparaison Avec Des Composés Similaires

L’acide L-2,4-diaminobutyrique peut être comparé à d’autres composés similaires tels que :

Acide gamma-aminobutyrique : Contrairement à l’acide gamma-aminobutyrique, l’acide L-2,4-diaminobutyrique possède un groupe amino supplémentaire, ce qui en fait un inhibiteur plus puissant de la gamma-aminobutyrate transaminase.

Acide L-2,3-diaminopropionique : Ce composé a une structure similaire mais n’a pas le carbone supplémentaire dans la chaîne principale, ce qui entraîne des propriétés chimiques et des activités biologiques différentes.

L-Ornithine : Ce sont tous deux des acides aminés non protéinogènes, mais la L-ornithine est principalement impliquée dans le cycle de l’urée, tandis que l’acide L-2,4-diaminobutyrique est étudié pour ses effets inhibiteurs sur la gamma-aminobutyrate transaminase.

L’acide L-2,4-diaminobutyrique se distingue par sa structure unique et ses effets inhibiteurs spécifiques sur la gamma-aminobutyrate transaminase, ce qui en fait un composé précieux dans divers domaines de recherche .

Propriétés

IUPAC Name |

(2S)-2,4-diaminobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10N2O2/c5-2-1-3(6)4(7)8/h3H,1-2,5-6H2,(H,7,8)/t3-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGNSCSPNOLGXSM-VKHMYHEASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN)C(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CN)[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

118.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | L-2,4-diaminobutyric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006284 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

1758-80-1 | |

| Record name | L-2,4-Diaminobutyric acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1758-80-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | L-2,4-diaminobutyric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001758801 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-2,4-diaminobutyric acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03817 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 2,4-DIAMINOBUTYRIC ACID, L- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/61HPH2F0W7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | L-2,4-diaminobutyric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006284 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

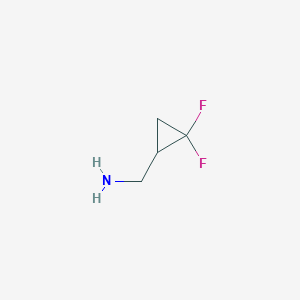

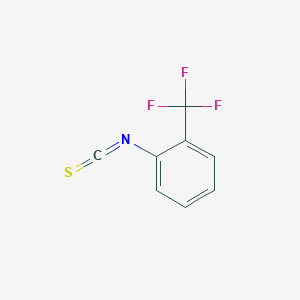

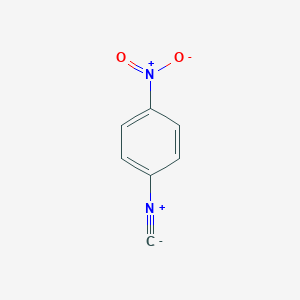

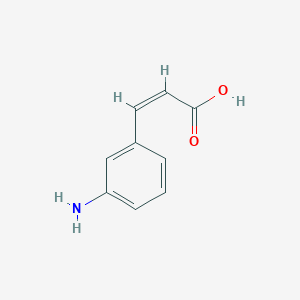

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

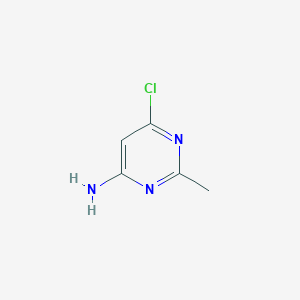

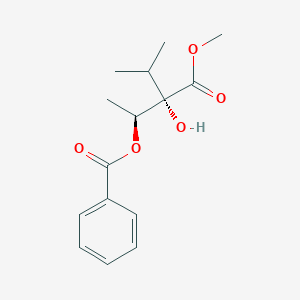

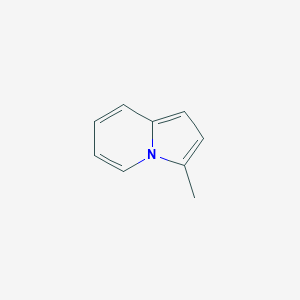

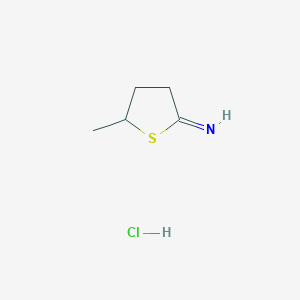

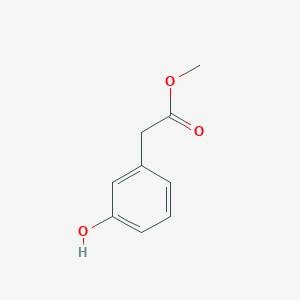

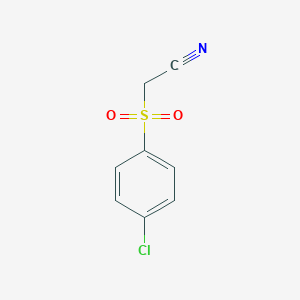

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[3-(Hydroxymethyl)oxiran-2-yl]but-3-en-1-ol](/img/structure/B156777.png)